

# An In-Depth Technical Guide to 1-phenyl-1H-pyrrole-2-carbaldehyde

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## Compound of Interest

Compound Name: 1-phenyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1605559

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## Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials.<sup>[1]</sup> Among these, the pyrrole scaffold is a privileged structure, appearing in critical biological molecules like heme, chlorophyll, and vitamin B12.<sup>[1]</sup> The introduction of functional groups to the pyrrole ring, such as a carbaldehyde, creates versatile synthetic intermediates. This guide focuses on **1-phenyl-1H-pyrrole-2-carbaldehyde**, a key building block whose unique electronic and structural features make it a valuable precursor in medicinal chemistry and materials science. We will provide an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

## Part 1: Nomenclature and Physicochemical Properties

Correctly identifying a chemical compound is fundamental to scientific communication. This section details the formal naming conventions and key physical and chemical data for **1-phenyl-1H-pyrrole-2-carbaldehyde**.

### IUPAC Name and Synonyms

The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is 1-phenylpyrrole-2-carbaldehyde.<sup>[2]</sup>

Commonly used synonyms in literature and chemical catalogs include:

- **1-phenyl-1H-pyrrole-2-carbaldehyde**[\[2\]](#)
- 1-Phenylpyrrole-2-carboxaldehyde
- N-Phenylpyrrole-2-aldehyde
- 2-Formyl-1-phenylpyrrole

## Chemical Identifiers

Identifier	Value	Source
CAS Number	30186-39-1	PubChem <a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO	PubChem <a href="#">[2]</a>
Molecular Weight	171.19 g/mol	PubChem <a href="#">[2]</a>
InChI Key	LXEQKKWJDGVPRW-UHFFFAOYSA-N	PubChem <a href="#">[2]</a>
SMILES	<chem>O=Cc1cccn1-c2ccccc2</chem>	Sigma-Aldrich <a href="#">[3]</a>

## Physicochemical Properties

Property	Value	Notes
Physical Form	Solid	Sigma-Aldrich <a href="#">[3]</a>
Appearance	Light yellow to light brown crystalline powder	Pipzine Chemicals <a href="#">[4]</a>
Melting Point	40-44 °C	Pipzine Chemicals <a href="#">[4]</a>
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and ether.	Pipzine Chemicals <a href="#">[4]</a>

## Part 2: Synthesis and Mechanistic Insights

The preparation of **1-phenyl-1H-pyrrole-2-carbaldehyde** is most commonly achieved through the formylation of 1-phenylpyrrole. The Vilsmeier-Haack reaction is the preeminent method for this transformation due to its efficiency and reliability.

## The Vilsmeier-Haack Reaction: A Proven Protocol

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The process involves the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl<sub>3</sub>) to generate the electrophilic Vilsmeier reagent. This reagent is then attacked by the electron-rich pyrrole ring.

### Causality Behind Experimental Choices:

- **Substrate:** 1-Phenylpyrrole is used as the starting material. The phenyl group at the nitrogen atom influences the electronic properties of the pyrrole ring, directing the formylation primarily to the C2 position.
- **Reagents:** DMF serves as the source of the formyl group, while POCl<sub>3</sub> activates it to form the highly electrophilic chloroiminium ion (Vilsmeier reagent).
- **Solvent:** An inert solvent like ethylene dichloride is typically used to facilitate the reaction while not participating in it.<sup>[5]</sup>
- **Hydrolysis:** The reaction is quenched with an aqueous solution (often containing a base like sodium acetate) to hydrolyze the iminium intermediate to the final aldehyde product.<sup>[5]</sup>

## Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

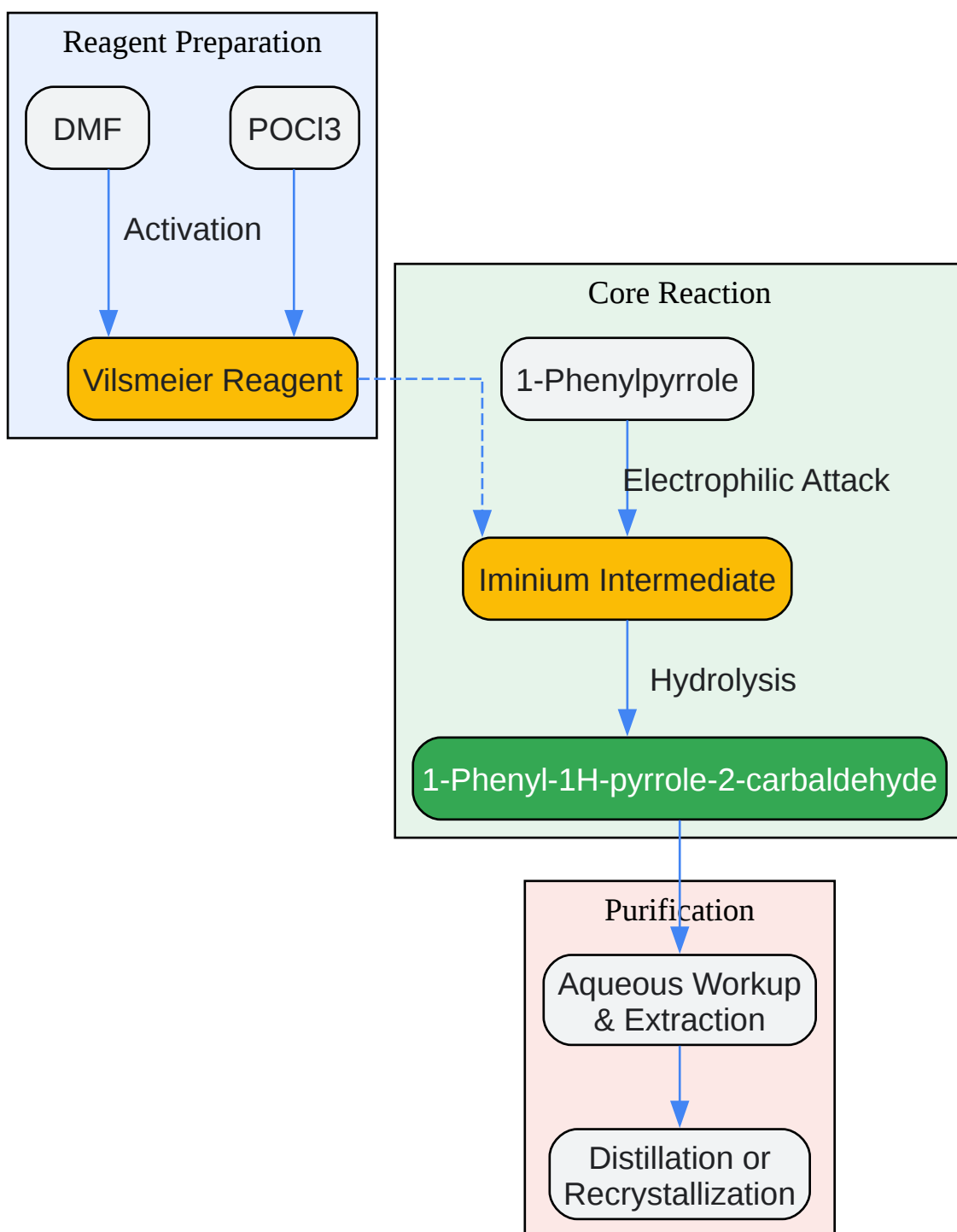
This protocol is adapted from the well-established procedure for the formylation of pyrrole.<sup>[4][5]</sup>

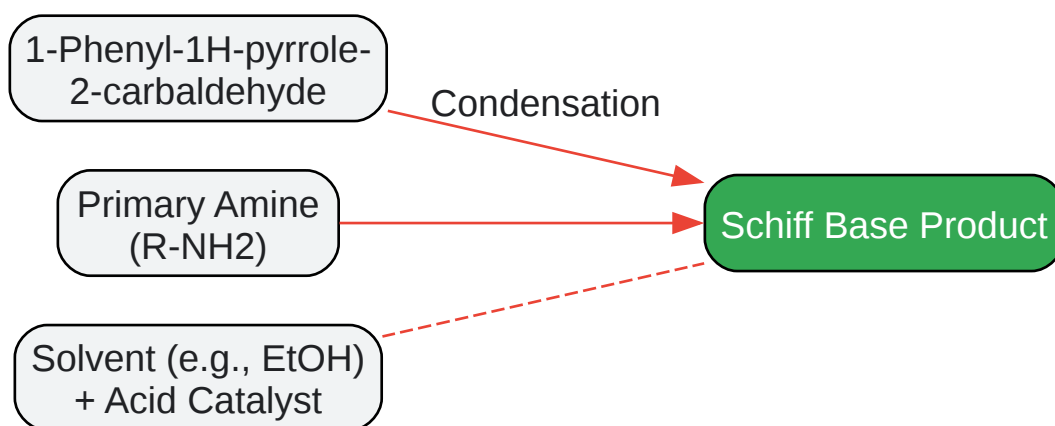
- **Vilsmeier Reagent Formation:** In a three-necked flask equipped with a stirrer and dropping funnel, cool N,N-dimethylformamide (DMF, 1.1 eq.) in an ice bath. Slowly add phosphorus oxychloride (POCl<sub>3</sub>, 1.1 eq.) while maintaining the internal temperature between 10–20°C.
- **Reaction Initiation:** Remove the ice bath and stir the mixture for 15 minutes. Then, re-cool the flask and add an appropriate solvent such as ethylene dichloride.

- **Substrate Addition:** Once the temperature is below 5°C, add a solution of 1-phenylpyrrole (1.0 eq.) in ethylene dichloride dropwise over 1 hour.
- **Reaction Completion:** After addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
- **Hydrolysis & Workup:** Cool the mixture and cautiously add a solution of sodium acetate trihydrate in water. Reflux again for 15 minutes with vigorous stirring.
- **Extraction:** After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase with a suitable solvent (e.g., ether).
- **Purification:** Combine the organic extracts, wash with a saturated sodium carbonate solution, dry over anhydrous sodium carbonate, and remove the solvents under reduced pressure. The crude product can be further purified by distillation or recrystallization.

## Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **1-phenyl-1H-pyrrole-2-carbaldehyde**.





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